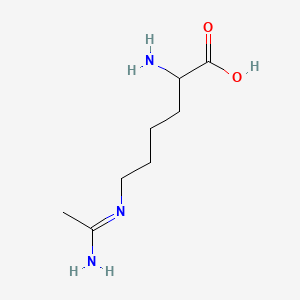

2-Amino-6-(1-aminoethylideneamino)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is commonly found in bacteria and plants. It primarily targets proteolytic enzymes like plasmin .

Mode of Action

This compound is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to lysine residues . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-NIL kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Modifikation von L-Lysin beinhaltenDer letzte Schritt beinhaltet die Entschützung, um L-NIL zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für L-NIL nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess umfasst mehrere Schritte der Schutzgruppenbildung, Modifikation und Entschützung unter kontrollierten Bedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-NIL durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: L-NIL kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: L-NIL kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von L-NIL, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

L-NIL hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard für analytische Methoden verwendet.

Biologie: Wird auf seine Rolle bei der Modulation des Stickstoffoxidspiegels in biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen, Krebs und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der biochemischen Forschung eingesetzt

Wirkmechanismus

L-NIL entfaltet seine Wirkungen durch die selektive Hemmung der induzierbaren Stickstoffoxidsynthase (iNOS). Dieses Enzym ist für die Produktion von Stickstoffoxid (NO) als Reaktion auf entzündliche Reize verantwortlich. Durch die Hemmung von iNOS reduziert L-NIL den NO-Spiegel, wodurch entzündliche Reaktionen moduliert und möglicherweise Gewebeschäden reduziert werden .

Wissenschaftliche Forschungsanwendungen

L-NIL has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its role in modulating nitric oxide levels in biological systems.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N6-(1-Iminoethyl)-L-Arginin (L-NMA): Ein weiterer iNOS-Inhibitor mit ähnlichen Eigenschaften, aber geringerer Selektivität.

N6-(1-Iminoethyl)-L-Ornithin (L-NNA): Ähnlich wie L-NIL, aber mit unterschiedlicher Potenz und Selektivität.

Aminoguanidin: Ein weniger selektiver iNOS-Inhibitor mit breiteren biologischen Wirkungen .

Einzigartigkeit von L-NIL

L-NIL ist aufgrund seiner hohen Selektivität für die induzierbare Stickstoffoxidsynthase (iNOS) im Vergleich zu anderen Stickstoffoxidsynthase-Isoformen einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen, da es eine gezielte Modulation des Stickstoffoxidspiegels ermöglicht, ohne andere Isoformen zu beeinflussen .

Eigenschaften

CAS-Nummer |

53774-63-3 |

|---|---|

Molekularformel |

C8H17N3O2 |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |

InChI-Schlüssel |

ONYFNWIHJBLQKE-ZETCQYMHSA-N |

SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Isomerische SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N |

Kanonische SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Synonyme |

N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612944.png)

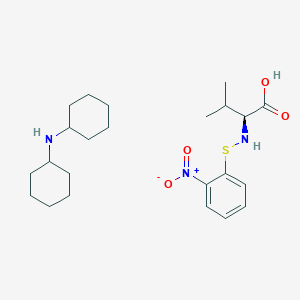

![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)